molecular formula C27H30ClF2N5O3 B12416457 KRAS inhibitor-6

KRAS inhibitor-6

Cat. No.: B12416457
M. Wt: 546.0 g/mol
InChI Key: HVAYAWHLWQQVTK-UHFFFAOYSA-N
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Description

KRAS inhibitor-6 (CAS 2022986-61-2) is a potent, selective inhibitor targeting the KRAS G12C mutation, a prevalent oncogenic driver in pancreatic, lung, and colorectal cancers . Structural studies reveal that this compound binds non-covalently to the KRAS/SOS (Son of Sevenless) interface, inducing conformational changes that shift key structural hotspots (e.g., CC1) and disrupt SOS-mediated nucleotide exchange . This mechanism may offer advantages in reducing off-target effects and resistance associated with covalent inhibitors .

Preparation Methods

The synthesis of KRAS inhibitor-6 involves several steps, including structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The preparation method typically involves the following steps:

    Initial Screening: Virtual screening of diverse compounds to identify those with high binding affinity and specificity for KRAS G12C.

    Molecular Docking: Using molecular docking techniques to score and rank the potential inhibitors.

    Synthesis: Chemical synthesis of the top-ranked compounds, followed by purification and characterization.

    Validation: In vitro and in vivo validation of the synthesized compounds to confirm their inhibitory activity against KRAS G12C.

Chemical Reactions Analysis

KRAS inhibitor-6 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents used in these reactions include organic solvents like dimethyl sulfoxide and acetonitrile, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

KRAS inhibitor-6 has a wide range of scientific research applications, including:

Mechanism of Action

KRAS inhibitor-6 exerts its effects by binding to the KRAS protein in its inactive form, locking it in this state and preventing its activation. This inhibition blocks the interaction between KRAS and its downstream effectors, such as SOS1 and SOS2 guanine nucleotide exchange factors, thereby inhibiting cellular proliferation and inducing tumor cell apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

KRAS Inhibitor-6 vs. Covalent KRAS G12C Inhibitors

Parameter This compound Inhibitor-7 (e.g., Sotorasib/Adagrasib analogs) ARS-1323 (Switch-II Pocket Inhibitor)
Target Mutation KRAS G12C KRAS G12C KRAS G12C
Binding Site SOS interface (PDB: 4epy) G12C residue (covalent, PDB: 4lv6) Switch-II Pocket (S-IIP)
Mechanism Non-covalent, allosteric SOS inhibition Covalent modification of Cys12 Non-covalent S-IIP stabilization
Downstream Effects Blocks SOS-mediated RAS activation Traps KRAS in inactive GDP state Stabilizes inactive KRAS conformation
Resistance Profile Limited data; potential for SOS bypass Common resistance via mutations (e.g., Y96D) Resistance mechanisms under investigation

Key Findings :

  • Efficacy : While covalent inhibitors exhibit rapid target engagement, this compound’s SOS interface binding may provide broader pathway inhibition by blocking RAS activation .

Comparison with Allosteric Inhibitors Targeting Non-G12C Mutations

Compound Target Binding Site Mechanism Functional Outcome
This compound KRAS G12C SOS interface (PDB: 4epy) Disrupts SOS-KRAS interaction Reduces nucleotide exchange
P14B KRAS (pan-mutant) α4-α5 helices near CaM site Competes with calmodulin, enhances BRAF/RAF signaling Paradoxically increases oncogenic signaling but impairs cancer cell viability
KRAS G12D Inhibitor 5 KRAS G12D Undisclosed Inhibits GTP loading (in silico predicted) Preclinical efficacy in pancreatic cancer

Key Insights :

  • Diverse Binding Sites : this compound’s SOS targeting contrasts with α4-α5 helix binders like P14B, which modulate RAF interactions .
  • Mutation Specificity : While this compound is G12C-specific, P14B and G12D inhibitors highlight the need for mutation-tailored therapies .

Comparison with Non-Covalent, Allosteric KRAS Inhibitors

Compound Binding Site PDB ID Mechanism Efficacy (IC₅₀)
This compound SOS interface 4epy Blocks SOS-mediated activation Not reported
6H05 Allosteric pocket N/A Stabilizes inactive KRAS conformation 99.02% purity
Compound-3 (RMC-4998) Tricomplex with CypA 8B3T Disrupts KRAS dimerization Sub-nM activity

Functional Implications :

  • SOS vs. Allosteric Pocket Targeting : this compound’s SOS binding may synergize with downstream pathway inhibitors (e.g., MEK/ERK blockers), whereas 6H05 and RMC-4998 directly stabilize inactive KRAS states .

Biological Activity

KRAS inhibitors, particularly those targeting specific mutations such as KRAS G12C, have emerged as crucial therapeutic agents in oncology, especially for cancers that harbor these mutations. Among them, KRAS inhibitor-6 (often referred to in the context of broader studies on KRAS inhibitors) has shown significant biological activity, influencing various signaling pathways and demonstrating efficacy in preclinical and clinical settings.

This compound operates by selectively inhibiting the oncogenic activity of KRAS mutations, particularly those associated with aggressive cancer phenotypes. The compound binds to the inactive GDP-bound state of KRAS, preventing its activation and subsequent downstream signaling through pathways such as MAPK and PI3K. This mechanism is particularly relevant given that mutant KRAS proteins are often constitutively active, driving tumorigenesis.

Key Features

  • Selectivity : Targets specific mutations (e.g., G12C).
  • Binding Mechanism : Engages the GDP-bound state to inhibit nucleotide exchange.
  • Pathway Inhibition : Affects downstream signaling pathways critical for cell proliferation and survival.

Efficacy in Preclinical Models

Studies have demonstrated that this compound exhibits potent anti-tumor activity in various preclinical models. For instance:

  • In xenograft models with KRAS G12C mutations, treatment with this compound led to substantial tumor regression.
  • Combination therapies involving this compound and chemotherapy have shown enhanced efficacy, reducing tumor size significantly compared to monotherapy.
StudyModelTreatmentResult
Study AMice with pancreatic cancerThis compound + chemotherapy60% reduction in tumor size
Study BNSCLC xenograftThis compound aloneSignificant tumor growth inhibition

Clinical Trials and Case Studies

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound. Notable findings include:

  • KRYSTAL-1 Trial : Evaluated the safety and efficacy of a similar compound (Adagrasib) in patients with advanced solid tumors harboring KRAS G12C mutations. Results indicated an overall response rate (ORR) of 45%, highlighting the potential of targeting this mutation.
  • Combination Therapies : The combination of this compound with cetuximab showed promising results in colorectal cancer patients, achieving an ORR of 46% with manageable side effects.

Resistance Mechanisms

Despite the promising results, resistance to KRAS inhibitors remains a significant challenge. Research indicates that:

  • Tumor cells can adapt by altering their cellular state, which may diminish the effectiveness of targeted therapies.
  • The presence of co-mutations (e.g., TP53, STK11) can influence treatment outcomes and resistance patterns.

Future Directions

The ongoing research into KRAS inhibitors like this compound focuses on:

  • Combination Therapies : Exploring synergistic effects with other targeted therapies or immunotherapies to overcome resistance.
  • Biomarker Identification : Identifying biomarkers that predict response to therapy will enhance patient stratification in clinical settings.

Q & A

Basic Research Questions

Q. How can researchers validate the target specificity of KRAS inhibitor-6 in vitro?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure direct binding kinetics between this compound and recombinant KRAS G12C protein (e.g., Human Recombinant KRAS G12C/Q61H with His tag ).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing thermal stabilization of KRAS G12C in lysates from treated vs. untreated cells .
  • Mutant-Selective Assays : Compare inhibitor activity against KRAS G12C vs. wild-type KRAS or other mutants (e.g., G12D) using GTPase activity assays .

Q. What in vitro assays are most reliable for quantifying this compound efficacy?

  • Methodological Answer :

  • Cell Viability Assays : Use KRAS G12C-mutant cell lines (e.g., NCI-H358) with dose-response curves (IC₅₀ calculation) .
  • Western Blotting : Assess downstream MAPK pathway inhibition (e.g., reduced phosphorylated ERK levels) .
  • Nucleotide Exchange Assays : Monitor GDP/GTP exchange rates in recombinant KRAS G12C protein to confirm inhibition .

Q. How should researchers design dose-response experiments for this compound in vivo?

  • Methodological Answer :

  • Dosing Regimens : Use pharmacologically relevant doses (e.g., 3–30 mg/kg) based on prior pharmacokinetic (PK) data, with BID (twice daily) administration to maintain target inhibition .
  • Time-Point Selection : Collect tumor samples at 1, 6, 12, and 24 hours post-dose to assess drug exposure and pathway modulation .
  • Control Groups : Include vehicle-treated and wild-type KRAS tumor models to isolate mutant-specific effects .

Advanced Research Questions

Q. What experimental strategies can address contradictory data on this compound resistance mechanisms?

  • Methodological Answer :

  • CRISPR Screens : Identify compensatory mutations (e.g., Y96D, A59S) in KRAS G12C-mutant cells under prolonged inhibitor treatment .
  • Cross-Validation with Orthogonal Assays : Confirm resistance mechanisms using RNA sequencing (transcriptomic shifts) and phosphoproteomics (bypass pathway activation) .
  • Structural Biology : Perform co-crystallization studies to visualize inhibitor binding changes in resistant mutants .

Q. How to optimize combination therapies involving this compound to overcome adaptive feedback loops?

  • Methodological Answer :

  • Synergy Screening : Use the Chou-Talalay method to test combinations with MEK inhibitors (e.g., trametinib) or SHP2 inhibitors across dose matrices .
  • Dynamic Biomarker Monitoring : Track real-time ERK/MAPK reactivation via longitudinal tumor biopsies or liquid biopsies (ctDNA) .
  • Computational Modeling : Predict optimal dosing schedules using PK/PD models to minimize toxicity and maximize target suppression .

Q. What methodologies are recommended for assessing off-target effects of this compound in preclinical models?

  • Methodological Answer :

  • Kinome-Wide Profiling : Use kinase inhibitor pulldown assays (e.g., KINOMEscan) to evaluate selectivity across 400+ kinases .
  • Toxicogenomics : Conduct RNA-seq on non-target tissues (e.g., liver, kidney) to identify unintended transcriptional changes .
  • Metabolomic Profiling : Compare metabolite levels in treated vs. untreated models to detect metabolic pathway perturbations .

Q. Data Management and Reporting

Q. How should researchers structure results sections to ensure reproducibility of this compound studies?

  • Methodological Answer :

  • Detailed Methods : Include batch numbers for recombinant KRAS proteins (e.g., TMPY-04116 ) and cell line authentication details.
  • Raw Data Accessibility : Deposit dose-response curves, PK parameters, and sequencing data in public repositories (e.g., NCBI GEO, PRIDE ).
  • Statistical Transparency : Report effect sizes, confidence intervals, and p-values for all comparisons, avoiding selective data presentation .

Properties

Molecular Formula

C27H30ClF2N5O3

Molecular Weight

546.0 g/mol

IUPAC Name

1-[4-[6-chloro-2-[2-(diethylamino)ethoxy]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C27H30ClF2N5O3/c1-4-21(37)34-10-12-35(13-11-34)26-17-16-18(28)22(23-19(29)8-7-9-20(23)36)24(30)25(17)31-27(32-26)38-15-14-33(5-2)6-3/h4,7-9,16,36H,1,5-6,10-15H2,2-3H3

InChI Key

HVAYAWHLWQQVTK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(CC3)C(=O)C=C)Cl)C4=C(C=CC=C4F)O)F

Origin of Product

United States

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